2,3-Thiophenedicarboxaldehyde
Overview
Description
2,3-Thiophenedicarboxaldehyde is an organic compound with the molecular formula C6H4O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 2 and 3 positions of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Thiophenedicarboxaldehyde can be synthesized through several methods. One common method involves the bromination of thiophene-2,3-dicarboxylic acid followed by a reduction process. The reaction typically uses N-bromosuccinimide as the brominating agent and benzoyl peroxide as a catalyst . Another method involves the aldol reaction of thiophene-2,3-dicarboxaldehyde with specific ketones under oxygen-free conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions at the thiophene ring, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Thiophene-2,3-dicarboxylic acid.
Reduction: 2,3-Thiophenedimethanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2,3-Thiophenedicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-thiophenedicarboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The formyl groups are highly reactive and can participate in various condensation and addition reactions. The thiophene ring provides aromatic stability and can undergo substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the thiophene ring more susceptible to electrophilic attack.
Comparison with Similar Compounds
2,3-Thiophenedicarboxaldehyde can be compared with other similar compounds such as:
2-Thiophenecarboxaldehyde: This compound has only one formyl group attached to the thiophene ring and exhibits different reactivity and applications.
2,5-Thiophenedicarboxaldehyde: This compound has formyl groups at the 2 and 5 positions, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the specific positioning of the formyl groups, which influences its reactivity and makes it suitable for specific synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
thiophene-2,3-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-3-5-1-2-9-6(5)4-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEJZRIZDQWMKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341538 | |
Record name | 2,3-Thiophenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932-41-2 | |
Record name | 2,3-Thiophenedicarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thiophene-2,3-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-thiophenedicarboxaldehyde in the synthesis of indolizines, as described in the research?
A1: this compound acts as a crucial building block in a novel tandem reaction sequence. [] This sequence involves the reaction of ethyl (Z)-3-(heteroaryl/aryl)-2-((triphenyl-λ5-phosphaneylidene)amino)acrylates with this compound. The aldehyde group of this compound participates in an imine condensation reaction, which follows an aza-Wittig reaction. Subsequently, the thiophene ring undergoes electrophilic aromatic cyclization, ultimately leading to the formation of indolizine derivatives. []
Q2: Are there other synthetic routes to access thienopyridines using this compound?
A2: Yes, research suggests alternative pathways for synthesizing thienopyridines using this compound. One study investigated the condensation reaction of ethyl azidoacetate with this compound. [] This reaction led to the formation of both thieno[2,3-c]pyridine and thieno[3,2-c]pyridine derivatives, along with their corresponding pyridones. [] This highlights the versatility of this compound in constructing diverse heterocyclic systems.
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